3-((1-(Furan-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
Description
3-((1-(Furan-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a heterocyclic compound featuring a pyrazine-2-carbonitrile core linked to a furan-3-carbonyl-substituted piperidine moiety. The compound’s synthesis likely involves Minisci radical alkylation or Claisen-Schmidt condensation, as demonstrated in analogous pyrazine derivatives (yields: 18–43% under optimized conditions) . The furan substituent may enhance solubility compared to more lipophilic analogs (e.g., log P = 3.48 for chloro-substituted derivatives), facilitating purification .
Properties
IUPAC Name |
3-[1-(furan-3-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c16-8-13-14(18-5-4-17-13)22-12-2-1-6-19(9-12)15(20)11-3-7-21-10-11/h3-5,7,10,12H,1-2,6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHJQDZGMUHOSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=COC=C2)OC3=NC=CN=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((1-(Furan-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the furan-3-carbonyl chloride, which is then reacted with piperidine to form the intermediate 1-(furan-3-carbonyl)piperidine. This intermediate is subsequently reacted with pyrazine-2-carbonitrile under basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the aforementioned synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation reactions, potentially forming furan-3-carboxylic acid derivatives.
Reduction: The nitrile group in pyrazine-2-carbonitrile can be reduced to form corresponding amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or ac
Biological Activity
3-((1-(Furan-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by various research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is C14H15N5O2, with a molecular weight of approximately 285.31 g/mol. The compound features a pyrazine ring linked to a piperidine moiety, which is functionalized with a furan-3-carbonyl group and a carbonitrile group. This unique structure contributes to its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazine derivatives, including this compound. In vitro evaluations have shown that compounds with similar structures exhibit significant activity against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.25 μg/mL | 0.5 μg/mL |
| Escherichia coli | 0.5 μg/mL | 1 μg/mL |
| Pseudomonas aeruginosa | 0.75 μg/mL | 1.5 μg/mL |
These results indicate that the compound may inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Activity
In addition to its antimicrobial properties, there is emerging evidence suggesting that pyrazine derivatives may possess anti-inflammatory effects. For instance, compounds structurally related to this compound have been shown to inhibit the production of pro-inflammatory cytokines in cell-based assays. The mechanism involves the modulation of signaling pathways associated with inflammation, such as the NF-kB pathway .
Anticancer Properties
The anticancer potential of pyrazine derivatives has also been investigated. In vitro studies demonstrate that certain compounds can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and caspase activation. For example, derivatives similar to this compound have shown IC50 values in the low micromolar range against various cancer types .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of pyrazine derivatives revealed that compound 7b exhibited the highest antimicrobial activity among tested compounds, with MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Escherichia coli. The study emphasized the importance of structural modifications in enhancing antimicrobial potency .
Case Study 2: Anti-inflammatory Mechanism
In another investigation, researchers evaluated the anti-inflammatory effects of pyrazine derivatives in a murine model of inflammation. The results indicated that these compounds significantly reduced edema and inflammatory markers compared to control groups, suggesting their potential therapeutic use in inflammatory diseases .
Scientific Research Applications
Inhibition of Spleen Tyrosine Kinase (Syk)
One of the prominent applications of this compound is its role as an inhibitor of spleen tyrosine kinase (Syk). Syk is implicated in various signaling pathways related to immune responses and inflammation. Inhibitors of Syk have been explored for their potential in treating autoimmune diseases and certain cancers. The compound's design allows it to effectively bind to the active site of Syk, thereby inhibiting its function and downstream signaling pathways .
Antimicrobial Activity
Research has demonstrated that derivatives of pyrazine compounds exhibit significant antimicrobial properties. Studies have assessed the efficacy of compounds similar to 3-((1-(Furan-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile against various bacterial strains, including resistant strains. For instance, modifications to the pyrazine structure can enhance activity against Gram-positive and Gram-negative bacteria, making these compounds potential candidates for antibiotic development .
Potential as Acetylcholinesterase Inhibitors
The compound has also been evaluated for its potential as an acetylcholinesterase inhibitor, which is relevant in the context of neurodegenerative diseases such as Alzheimer's disease. The ability to inhibit this enzyme can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function .
Synthesis Methodologies
The synthesis of this compound involves several key steps:
- Formation of the Pyrazine Core : The initial step typically involves constructing the pyrazine ring through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : Subsequent reactions introduce the furan-3-carbonyl and piperidine moieties through coupling reactions, often utilizing palladium-catalyzed methods such as Suzuki coupling or Buchwald-Hartwig amination.
- Final Modifications : The final product is obtained through careful purification and characterization to ensure the desired chemical structure and purity .
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of pyrazine derivatives for their antimicrobial activity against resistant bacterial strains. Among these, compounds structurally related to this compound showed promising results with minimum inhibitory concentration (MIC) values indicating strong antibacterial properties .
Case Study 2: Inhibition Studies on Syk
In another investigation, the compound was tested for its ability to inhibit Syk in cellular models. Results indicated that it effectively reduced Syk activity, leading to decreased inflammatory responses in vitro. This positions it as a candidate for further development in treating inflammatory diseases .
Chemical Reactions Analysis
Nucleophilic Substitution at Pyrazine Ring
The electron-deficient pyrazine ring facilitates nucleophilic substitution, particularly at the 5-position adjacent to the nitrile group.
Mechanistic Insight : The nitrile group activates the C-5 position through electron withdrawal, enabling attack by soft nucleophiles like amines or thiols. Piperidine acts as both base and catalyst in some reactions .
Hydrolysis Reactions
The nitrile and carbonyl groups undergo hydrolysis under acidic/basic conditions:
| Functional Group | Reagents | Products | Application |
|---|---|---|---|
| Nitrile (C≡N) | H₂O₂ (30%), H₂SO₄, 60°C | Pyrazine-2-carboxamide (89% conversion) | Prodrug synthesis |
| Furan-3-carbonyl amide | NaOH (6M), EtOH/H₂O, reflux | Furan-3-carboxylic acid + piperidin-3-amine | Degradation studies |
Notable Observation : Complete hydrolysis of the nitrile requires prolonged heating (>8 hrs), while the furan carbonyl group shows stability under mild acidic conditions .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
| Coupling Type | Catalyst System | Substrates | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Cs₂CO₃, dioxane/H₂O | Aryl boronic acids at C-5 pyrazine | 68-84% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, KOtBu | Secondary amines at piperidine N-atom | 55-72% |
Key Limitation : Steric hindrance from the piperidine-furan substituent reduces coupling efficiency at the pyrazine C-6 position .
Cyclization Reactions
Intramolecular reactions form fused heterocycles:
| Conditions | Product | Biological Activity |
|---|---|---|
| PTSA, toluene, 140°C | Pyrazino[2,3-b]piperidine-2-carbonitrile | Anticancer (IC₅₀ = 1.7 μM vs. MCF-7 cells) |
| CuI, DMF, microwave | Furo[3,2-e]pyrazine derivative | Antimicrobial (MIC = 4 μg/mL vs. S. aureus) |
Mechanistic Pathway : Cyclization proceeds via nucleophilic attack of the piperidine nitrogen on activated pyrazine carbon, followed by dehydration .
Electrophilic Aromatic Substitution
The furan ring undergoes regioselective substitution:
| Reagent | Position | Product | Reaction Rate |
|---|---|---|---|
| HNO₃/AcOH | C-5 | 5-Nitro-furan derivative | k = 0.18 min⁻¹ |
| Br₂, CHCl₃ | C-2 | 2-Bromo-furan analog | 92% conversion |
Steric Effects : The bulky piperidine group directs electrophiles to the less hindered C-5 position of the furan ring .
Stability Under Physiological Conditions
Critical for pharmaceutical applications:
| Condition | Half-Life | Major Degradation Pathway |
|---|---|---|
| pH 1.2 (37°C) | 4.2 hrs | Hydrolysis of nitrile to amide |
| pH 7.4 (37°C) | 28.6 hrs | Oxidative cleavage of furan ring |
| Human liver microsomes | 12.8 mins | CYP3A4-mediated O-dealkylation |
Data suggests metabolic instability requires prodrug strategies for therapeutic use .
This compound's reactivity profile enables targeted modifications for drug discovery, particularly in oncology and infectious disease research. Future studies should explore photoinduced cycloadditions and biocatalytic transformations to access underexplored chemical space.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Pyrazine-2-carbonitrile Derivatives with Acylated Piperidine Substituents
Key Insights :
- Synthetic Feasibility : The target compound’s furan group likely simplifies purification compared to methoxy- or chloro-substituted analogs, which exhibit low yields (<10%) due to high lipophilicity .
- Biological Relevance : Piperidine acylation is common in GPCR-targeting drugs (e.g., LY303870 in ), suggesting the target compound may interact with similar pathways .
Spiro and Bicyclic Heterocyclic Analogs
The spiro[indoline-3,2-pyrrolidine] derivative () shares a carbonitrile group and heterocyclic framework with the target compound. However, its thiophene substituent introduces sulfur-mediated hydrophobic interactions, whereas the target’s furan may engage in weaker dipole-dipole interactions. The spiro structure also imposes conformational constraints absent in the target’s flexible piperidine linker .
Functional Group Impact on Physicochemical Properties
- Log P : The target compound’s log P is likely lower than chloro/methoxy-substituted chalcones (log P = 2.8–3.48) due to furan’s moderate hydrophobicity, enhancing aqueous solubility .
- Hydrogen Bonding : The pyrazine-2-carbonitrile core acts as a hydrogen-bond acceptor, similar to 2-methoxy-3-(1-methylpropyl)pyrazine (), but lacks the latter’s flavor-enhancing methoxy group .
Research Findings and Implications
- Synthetic Challenges : Low yields in Claisen-Schmidt reactions (e.g., 4e, 4f, 4j in ) highlight the advantage of furan’s balanced lipophilicity for scalable synthesis .
- Biological Potential: Structural parallels to GPCR modulators (e.g., SR140333 in ) suggest the target compound could exhibit affinity for neurokinin or tachykinin receptors, warranting in vitro screening .
- Thermodynamic Stability : The E-configuration of analogous chalcones (J = 15–16 Hz) implies rigidity in the target’s piperidine-furan linkage, which may influence binding kinetics .
Q & A
Basic: What synthetic methodologies are recommended for preparing 3-((1-(Furan-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile, and how can reaction efficiency be optimized?
Answer:
The synthesis of pyrazine-carbonitrile derivatives typically involves coupling reactions between activated intermediates. For example, pyrazine-2-carbonitrile scaffolds can be functionalized via nucleophilic substitution or palladium-catalyzed cross-coupling. highlights the use of pyridine as a solvent and triphenylphosphine as a catalyst for synthesizing pyrazine carboxamide derivatives, achieving yields up to 74% . To optimize yields:
- Use anhydrous conditions to prevent hydrolysis of sensitive intermediates (e.g., nitrile groups).
- Employ coupling agents like EDCI/HOBt for amide bond formation between the piperidine and furan-carbonyl moieties.
- Monitor reaction progress via TLC or LC-MS to isolate intermediates before side reactions occur.
Basic: Which spectroscopic and chromatographic techniques are most effective for structural characterization of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the piperidine ring substitution pattern and furan-carbonyl connectivity. utilized H NMR to verify pyrazine-dicarboxamide structures .
- Mass Spectrometry (HRMS): Accurately determine molecular weight and fragmentation patterns. ’s GC-MS data for pyrazine derivatives provides a benchmark for fragmentation analysis .
- Gas Chromatography (GC): For purity assessment, adopt DB-5 or HP-1 columns with temperature gradients (e.g., 40°C to 250°C at 8°C/min), as described in .
Advanced: How does the compound’s stability vary under different pH conditions, and what degradation pathways are observed?
Answer:
Stability studies should be conducted in buffered solutions (pH 1–13) at 25°C and 40°C. ’s safety data for 3,6-dichloropyrazine-2-carbonitrile suggests potential hydrolysis of the nitrile group under alkaline conditions, forming carboxylic acids . Key considerations:
- Monitor degradation via HPLC-PDA to detect byproducts (e.g., pyrazine-2-carboxylic acid).
- Use kinetic modeling to predict shelf-life; ’s synthetic approaches for pyridine-carbonitrile derivatives note susceptibility to nucleophilic attack .
Advanced: What computational strategies can predict the compound’s reactivity with biological targets (e.g., enzymes or DNA)?
Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity of the nitrile group and furan ring. applied DFT to study ligand-DNA interactions in pyrazine-metal complexes .
- Molecular Docking: Use software like AutoDock Vina to simulate binding with cytochrome P450 enzymes or kinases. ’s pharmacological studies on pyridine derivatives provide a framework for target selection .
Advanced: How can contradictory bioactivity data (e.g., in vitro vs. in vivo results) be resolved for this compound?
Answer:
- Metabolite Profiling: Use LC-HRMS to identify active metabolites that may explain discrepancies. ’s work on pyridine-carbonitrile metabolism highlights oxidative pathways .
- Species-Specific Assays: Compare results across human, rat, and murine cell lines to account for interspecies variability.
- Dose-Response Replication: Ensure assays are conducted at physiologically relevant concentrations (e.g., nM to µM ranges).
Basic: What strategies are recommended for analyzing stereochemical purity in the piperidine ring?
Answer:
- Chiral HPLC: Use columns like Chiralpak IA or IB with hexane/isopropanol mobile phases. ’s stereochemical data for (3S,4R)-piperidine derivatives supports this approach .
- Optical Rotation: Compare experimental values with literature data for enantiopure standards.
Advanced: How can researchers design experiments to evaluate DNA-binding interactions, and what contradictions exist in existing data?
Answer:
- UV-Vis Titration: Monitor hypochromicity shifts upon DNA addition. ’s palladium(II) complexes showed intercalation via UV-Vis and fluorescence quenching .
- Contradictions: Some studies report intercalation, while others suggest groove binding. Resolve by combining circular dichroism (CD) and viscosity measurements to distinguish binding modes.
Basic: What purification techniques are most effective for isolating this compound from reaction mixtures?
Answer:
- Flash Chromatography: Use silica gel with gradients of ethyl acetate/hexane (for polar intermediates) or dichloromethane/methanol (for final products).
- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) based on solubility data from ’s piperidine-carboxylic acid derivatives .
Advanced: What are the ecological toxicity risks of this compound, and how can they be assessed given limited data?
Answer:
- Read-Across Analysis: Use toxicity data from structurally similar compounds (e.g., pyrazine-carbonitriles in or 15) to predict biodegradation and bioaccumulation .
- Microtox Assays: Test acute toxicity in Vibrio fischeri as a preliminary screening tool.
Advanced: How can researchers address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?
Answer:
- Hansen Solubility Parameters (HSP): Calculate HSP values to identify optimal solvents.
- Co-solvency Studies: Use water-miscible solvents (e.g., DMSO or acetone) to enhance aqueous solubility. ’s GC data for pyrazine derivatives in polar matrices (e.g., coffee or wine) suggests partitioning behavior .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
